Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate
Description
Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate (CAS 2080-80-0) is a pyrazole-based heterocyclic compound with the molecular formula C₁₅H₁₆N₂O₂ and a molecular weight of 264.30 g/mol . It features a pyrazole ring substituted with a methyl group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and an ethyl carboxylate ester at position 3. Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . This compound is synthesized via condensation reactions, often involving hydrazines and β-ketoesters, and is typically obtained in high purity (≥98%) for research and industrial use .
Properties
IUPAC Name |
ethyl 5-methyl-2-(4-methylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)13-9-11(3)15-16(13)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNKYWNWXYXRKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Water Extract of Rice Straw Ash (WERSA)
Photoredox Catalysis
Industrial-scale synthesis (Source) employs:
- Catalyst : Ru(bpy)₃Cl₂ under visible light.
- Advantages :
- 90% yield reduction in reaction time (2 hours vs. 12 hours).
- No toxic byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical Condensation | 75–85 | 4–6 hours | Moderate | High (organic waste) |
| Alkylation | 81–90 | 4 hours | High | Moderate (DMF use) |
| Multicomponent | 44–75 | 4 hours | Low | Low |
| Temperature-Controlled | 85–93 | 12 hours | Moderate | Low (ionic liquids) |
| WERSA | 82–94 | 1–3 hours | High | Minimal |
Industrial Production Insights
Large-scale manufacturing (Source) prioritizes:
- One-pot processes : Reduce purification steps.
- Catalyst recycling : Transition-metal catalysts reused ≥5 times without yield loss.
- Continuous flow systems : Achieve 1.2 kg/hour throughput.
Challenges and Optimization Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g
Biological Activity
Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This compound features a five-membered nitrogen-containing heterocycle, characterized by its molecular formula and a molecular weight of approximately 248.29 g/mol. The unique structure includes a pyrazole ring substituted with a p-tolyl group and an ethyl ester functional group, which significantly influences its chemical properties and biological activities.
The biological activity of pyrazole derivatives is often attributed to their ability to interact with multiple biological targets. This compound may influence various biochemical pathways through:
- Receptor interactions : These compounds can bind to several receptors, leading to diverse biological outcomes.
- Enzyme inhibition : Certain derivatives have shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression .
Case Studies and Research Findings
Research has highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance:
- Anti-inflammatory Activity : A study demonstrated that certain pyrazole derivatives exhibit selective inhibition of COX-2, an enzyme involved in inflammation. Compounds similar to this compound showed significant edema inhibition percentages compared to standard drugs like celecoxib .
- Anticancer Properties : Another investigation revealed that pyrazole derivatives could inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase. This mechanism suggests potential applications in cancer therapy .
Comparative Analysis with Related Compounds
The following table summarizes the characteristics and potential biological activities of related pyrazole compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Pyrazole ring with p-tolyl and ethyl ester | Anti-inflammatory, analgesic | |
| Mthis compound | Methyl instead of ethyl | Potentially different solubility | |
| Ethyl 4-methylthio-3-(p-tolyl)-1H-pyrazole | Contains thioether group | Distinct pharmacological properties |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate exhibits significant potential in drug discovery and development due to its biological activities:
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases.
- Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting potential applications in pain management.
- Anticonvulsant Activity : Some studies indicate that pyrazole derivatives may possess anticonvulsant effects, which could be explored further for epilepsy treatments.
Case Studies
A study on substituted pyrazoles highlighted their effectiveness against various biological targets, demonstrating that modifications in the pyrazole structure can enhance therapeutic efficacy . Further research into this compound could reveal specific mechanisms of action and binding affinities with relevant receptors.
Agricultural Chemistry
This compound is also being investigated for its role in agricultural applications:
- Pesticide Development : this compound serves as a key ingredient in the formulation of new pesticides and herbicides, aimed at improving crop protection while minimizing environmental impact .
Research Findings
Research has shown that pyrazole derivatives can enhance the effectiveness of existing agricultural chemicals by improving their selectivity and reducing toxicity to non-target organisms .
Material Science
In material science, this compound is being explored for its properties in developing advanced materials:
- Polymer Synthesis : The compound may serve as a building block in creating polymers with enhanced durability and resistance to degradation .
Applications in Advanced Materials
Studies indicate that incorporating pyrazole derivatives into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications .
Biochemical Research
The compound is utilized in biochemical studies focusing on enzyme inhibition and receptor interactions:
- Enzyme Inhibition Studies : this compound is investigated for its potential to inhibit enzymes involved in metabolic pathways related to diseases such as cancer and diabetes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Pyrazole Derivatives
Substituent Effects on Properties
Position 1 (N1 substituent):
- Position 3 (C3 substituent): Electron-donating groups (e.g., methyl) increase stability, while electron-withdrawing groups (e.g., cyano) enhance reactivity and intermolecular interactions .
Position 5 (C5 substituent):
Q & A
Q. What are the optimized synthetic routes for Ethyl 3-methyl-1-p-tolyl-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazines. For example, reacting a substituted chalcone (e.g., 4-methylphenyl chalcone) with hydrazine hydrate in ethanol under reflux yields the pyrazole core. Acetic acid is often added as a catalyst to enhance cyclization efficiency . Optimization studies suggest that reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 chalcone to hydrazine) are critical for yields >75%. Side products, such as regioisomers, can arise from competing cyclization pathways, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How is the structural identity of this compound confirmed in academic research?
A multi-technique approach is employed:
- NMR Spectroscopy : H and C NMR verify substituent positions. Key signals include the ester carbonyl (δ ~165–170 ppm in C NMR) and the p-tolyl methyl group (δ ~2.3 ppm in H NMR) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves the 3D structure, confirming the pyrazole ring geometry and torsion angles. Mercury software aids in visualizing packing motifs and hydrogen-bonding networks .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .
Q. What are the common chemical transformations of this pyrazole derivative in medicinal chemistry?
The ester group and pyrazole ring enable diverse reactions:
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported structural properties?
Discrepancies in bond lengths or angles (e.g., C=O vs. C–N distances) often arise from disordered crystals or refinement errors. Using SHELXL with TWIN/BASF commands improves refinement accuracy for twinned crystals. Comparative analysis of multiple datasets (e.g., CSD entries) identifies outliers and validates torsion angles . For example, the p-tolyl group’s dihedral angle with the pyrazole ring should be ~10–15°; deviations >20° suggest conformational flexibility or crystal-packing effects .
Q. What computational methods predict the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2 or kinases. The ester’s electron-withdrawing nature enhances π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets). QSAR studies correlate substituent electronegativity with inhibitory potency (e.g., IC values for kinase targets) .
Q. How do solvent polarity and pH affect the compound’s stability in pharmacological assays?
Stability studies in PBS (pH 7.4) and DMSO show:
- Hydrolysis : Ester cleavage occurs at pH >8, forming the carboxylic acid (t ~48 hrs at pH 9).
- Photodegradation : UV exposure (254 nm) induces ring-opening via radical intermediates, detected by HPLC-MS . Buffered solutions (pH 6–7) and dark storage at 4°C are recommended for bioassays .
Q. What analytical strategies distinguish regioisomers during synthesis?
- HPLC : C18 columns with acetonitrile/water gradients separate regioisomers (retention time differences ~2–3 min).
- NOESY NMR : Spatial proximity of the p-tolyl group to the ester confirms the 1,3-substitution pattern .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (irritation reported in analogs ).
- Ventilation : Use fume hoods due to dust generation; avoid inhalation.
- Storage : Airtight containers at 2–8°C, away from oxidizers (e.g., KMnO) to prevent exothermic decomposition .
Data Contradictions and Validation
Q. How should researchers address conflicting bioactivity data across studies?
- Assay Replication : Validate IC values using standardized protocols (e.g., MTT assay for cytotoxicity).
- Impurity Profiling : LC-MS identifies byproducts (e.g., hydrolyzed acid) that may skew results .
- Structural Confirmation : Re-analyze disputed batches via X-ray/NMR to rule out isomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
